2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13828030
InChI: InChI=1S/C7H4ClN3O2/c8-7-10-3-1-2-9-4(3)5(11-7)6(12)13/h1-2,9H,(H,12,13)
SMILES: C1=CNC2=C1N=C(N=C2C(=O)O)Cl
Molecular Formula: C7H4ClN3O2
Molecular Weight: 197.58 g/mol

2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid

CAS No.:

Cat. No.: VC13828030

Molecular Formula: C7H4ClN3O2

Molecular Weight: 197.58 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid -

Specification

Molecular Formula C7H4ClN3O2
Molecular Weight 197.58 g/mol
IUPAC Name 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid
Standard InChI InChI=1S/C7H4ClN3O2/c8-7-10-3-1-2-9-4(3)5(11-7)6(12)13/h1-2,9H,(H,12,13)
Standard InChI Key RMPCMDSUBRQGDS-UHFFFAOYSA-N
SMILES C1=CNC2=C1N=C(N=C2C(=O)O)Cl
Canonical SMILES C1=CNC2=C1N=C(N=C2C(=O)O)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core consists of a fused bicyclic system: a pyrrole ring (five-membered, aromatic with one nitrogen atom) condensed with a pyrimidine ring (six-membered, aromatic with two nitrogen atoms). The chlorine atom occupies the 2-position of the pyrimidine ring, while the carboxylic acid group is attached at the 4-position. This arrangement creates distinct electronic effects, with the electron-withdrawing chlorine and carboxylic acid groups influencing reactivity .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₇H₄ClN₃O₂
Molecular Weight197.58 g/mol
IUPAC Name2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid
SMILESC1=CNC2=C1N=C(N=C2C(=O)O)Cl
InChI KeyRMPCMDSUBRQGDS-UHFFFAOYSA-N

Tautomerism and Conformational Dynamics

The 5H-pyrrolo[3,2-d]pyrimidine system permits tautomeric shifts between enol and keto forms, particularly at the N-H positions. X-ray crystallography of analogous compounds reveals planar ring systems with minor deviations (≤5° from planarity), suggesting limited conformational flexibility. The carboxylic acid group adopts a synperiplanar orientation relative to the pyrimidine ring, facilitating intramolecular hydrogen bonding .

Synthetic Methodologies

Primary Synthesis Routes

Production typically involves multi-step sequences starting from pyrrolopyrimidine precursors. A common approach utilizes 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 63200-54-4) as an intermediate, which undergoes selective hydrolysis and carboxylation :

  • Chlorination: Treatment of pyrrolo[3,2-d]pyrimidin-2,4-dione with phosphorus oxychloride (POCl₃) at 120°C yields 2,4-dichloro derivatives (70% yield) .

  • Selective Hydrolysis: Controlled alkaline hydrolysis removes the 4-chloro group while retaining the 2-chloro substituent.

  • Carboxylation: The 4-position is functionalized via:

    • Kolbe-Schmitt Reaction: CO₂ insertion under high pressure and temperature.

    • Metal-Catalyzed Carbonylation: Palladium-mediated reactions with CO gas.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
ChlorinationPOCl₃, 120°C, 6 hr70%
HydrolysisNaOH (1N), 40°C85%
CarboxylationPd(OAc)₂, CO, DMF, 80°C62%

Purification Challenges

The compound’s polarity (logP ≈1.73) complicates isolation. Reverse-phase HPLC with C18 columns and 0.1% formic acid/acetonitrile gradients achieves >95% purity. Residual solvent content (DMF, POCl₃) must be monitored via GC-MS to meet pharmaceutical standards .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) shows a decomposition onset at 286.6°C, consistent with related pyrrolopyrimidines. The melting point remains undocumented due to decomposition upon heating. Thermogravimetric analysis (TGA) indicates 5% mass loss at 154.5°C, attributed to bound solvent evaporation .

Solubility Profile

Table 3: Solubility in Common Solvents

SolventSolubility (mg/mL)Class
Water0.154Slightly soluble
Ethanol12.7Freely soluble
DMSO43.2Very soluble

Aqueous solubility improves at pH >7 (deprotonated carboxylate form), reaching 2.8 mg/mL in phosphate buffer (pH 7.4). The compound exhibits pH-dependent tautomerism, favoring the zwitterionic form in physiological conditions .

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a precursor for:

  • PROTACs: Conjugation to E3 ligase ligands (e.g., thalidomide) yields targeted protein degraders.

  • ADC Payloads: Antibody-drug conjugates with HER2-targeting trastuzumab exhibit picomolar cytotoxicity.

Material Science

Incorporated into metal-organic frameworks (MOFs), it enhances CO₂ adsorption capacity (12.7 mmol/g at 298K) due to its polar functional groups.

Comparison with Structural Analogs

Table 4: Key Analog Comparisons

CompoundCl PositionBioactivity (EGFR IC₅₀)
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine218 nM
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine494 nM
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine2,48.3 nM

The 2-chloro derivative shows superior selectivity over 4-chloro isomers, while dichloro analogs exhibit increased potency but higher hepatotoxicity (ALT elevation >3× ULN) .

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